molecular formula C7H14N4O5 B1580701 1-Amidino-3-beta-D-ribofuranosylurea CAS No. 2508-80-7

1-Amidino-3-beta-D-ribofuranosylurea

Cat. No. B1580701
CAS RN: 2508-80-7
M. Wt: 234.21 g/mol
InChI Key: KSNSQOVBNYYHLW-UHFFFAOYSA-N
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Description

1-Amidino-3-beta-D-ribofuranosylurea, also known as Azacitidine Related Compound C, is a chemical compound with the empirical formula C7H14N4O5 . It has a molecular weight of 463.31 .


Molecular Structure Analysis

The molecular structure of 1-Amidino-3-beta-D-ribofuranosylurea consists of a ribofuranosyl (a type of sugar) core attached to an amidino group and a urea group . The molecule has a complex structure with multiple functional groups, which could potentially influence its chemical behavior and interactions.


Chemical Reactions Analysis

While specific chemical reactions involving 1-Amidino-3-beta-D-ribofuranosylurea are not available, it’s worth noting that amides, in general, can undergo a variety of reactions. These include hydrolysis, reduction, and reactions with electrophilic inducers .


Physical And Chemical Properties Analysis

1-Amidino-3-beta-D-ribofuranosylurea has a solubility of 1 mg/L in water at 25 ºC . It has a calculated density of 2.0±0.1 g/cm^3 and a calculated index of refraction of 1.749 . Its melting point is 199.32 ºC .

Scientific Research Applications

Mechanisms of Amide Formation

Research into the mechanisms of amide formation, such as studies by Nakajima and Ikada (1995), elucidates the interaction between carboxylic acids and amines in aqueous media, revealing the stability of carbodiimide (EDC) and its reactivity with carboxyl groups under specific conditions. This foundational knowledge aids in understanding the chemical behavior of related compounds in bioconjugation processes (Nakajima & Ikada, 1995).

Nucleobase Analogs and DNA Interactions

Exploratory studies, such as those by Zhang et al. (1998), on azole carboxamides as nucleobase analogs contribute to our understanding of base pairing properties in DNA duplexes. This research provides insights into the structural and functional roles of amide-containing compounds in genetic materials, impacting fields like genetics and molecular biology (Zhang et al., 1998).

Green Chemistry and Sustainable Synthesis

The development of green chemistry approaches, such as those reviewed by García-Álvarez et al. (2013), for the synthesis of amides showcases the potential for environmentally friendly methodologies. These strategies emphasize the importance of sustainable practices in chemical synthesis, highlighting the role of metal catalysts in aqueous media (García-Álvarez et al., 2013).

Contributions to Medicinal Chemistry

Research by Yang et al. (2007) on the synthesis of nicotinamide riboside and derivatives exemplifies the therapeutic potential of amide-containing compounds. These molecules have been shown to significantly increase NAD+ concentrations in mammalian cells, suggesting their utility in addressing metabolic and aging-related diseases (Yang et al., 2007).

Advanced Materials and Catalysis

Studies on the functionalization of materials, like those by Hasegawa et al. (2007), demonstrate how amide groups can be utilized in porous coordination polymers for selective sorption and catalysis. This research indicates the versatility of amide-functionalized materials in applications ranging from gas storage to catalysis (Hasegawa et al., 2007).

Safety And Hazards

The safety data sheet for 1-Amidino-3-beta-D-ribofuranosylurea indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective clothing and eye protection .

properties

IUPAC Name

1-(diaminomethylidene)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4O5/c8-6(9)11-7(15)10-5-4(14)3(13)2(1-12)16-5/h2-5,12-14H,1H2,(H5,8,9,10,11,15)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNSQOVBNYYHLW-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)NC(=O)N=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)NC(=O)N=C(N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amidino-3-beta-D-ribofuranosylurea

CAS RN

2508-80-7
Record name N-(Aminoiminomethyl)-N′-β-D-ribofuranosylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2508-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-beta-D-Ribofuranosyl-3-guanylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002508807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-.BETA.-D-RIBOFURANOSYL-3-GUANYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TLG977GAY5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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